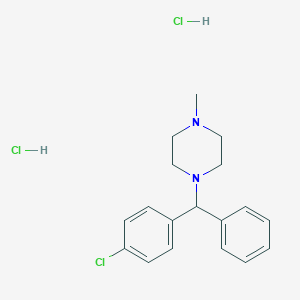

Chlorcyclizine dihydrochloride

描述

Chlorcyclizine dihydrochloride is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it possesses local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of chlorcyclizine dihydrochloride involves several steps. One efficient route starts with (4-chlorophenyl)(phenyl)methanone, which undergoes reduction with sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol. This intermediate is then treated with hydrochloric acid in the presence of calcium chloride to yield 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this compound reacts with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to produce chlorcyclizine .

Industrial Production Methods

For industrial production, a three-step process is commonly used. First, 4-chlorodiphenylmethane is brominated to form a brominated product. This product then undergoes alkylation with N-methyl piperazine, followed by acidification and salt formation to yield crude chlorcyclizine hydrochloride. The crude product is then refined and purified to obtain the final product .

化学反应分析

Types of Reactions

Chlorcyclizine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can produce demethylated metabolites.

Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine for halogenation reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Norchlorcyclizine.

Substitution: Brominated derivatives.

科学研究应用

Allergy Treatment

Chlorcyclizine dihydrochloride is primarily used in clinical settings for the symptomatic treatment of:

- Allergic Rhinitis

- Urticaria (Hives)

- Pruritus (Itching)

- Motion Sickness

The drug's efficacy in alleviating these conditions has been well-documented through various clinical studies, establishing its role as a reliable antihistamine .

Antiviral Activity Against Hepatitis C Virus

Recent research has highlighted the potential of chlorcyclizine as an antiviral agent against the hepatitis C virus (HCV). A study demonstrated that chlorcyclizine derivatives exhibit significant anti-HCV activity with effective concentrations (EC50) below 10 nM. The compound was shown to block HCV entry into cells, potentially through a cholesterol-dependent mechanism .

Key Findings from Case Studies:

- In Vitro Studies: Chlorcyclizine demonstrated potent antiviral effects in cell-based assays.

- In Vivo Efficacy: Animal models indicated that chlorcyclizine could effectively reduce HCV levels, suggesting its viability for repurposing in HCV treatment .

Potential Applications Beyond Antihistaminic Effects

Chlorcyclizine's pharmacological versatility extends to other therapeutic areas:

- Antiemetic Properties: The drug can be utilized to prevent nausea and vomiting associated with various conditions.

- Local Anesthetic Effects: Its local anesthetic properties make it a candidate for specific surgical procedures requiring pain management .

Comparative Data Table

作用机制

Chlorcyclizine dihydrochloride exerts its effects primarily by antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, its anticholinergic properties contribute to its antiemetic effects by depressing labyrinth excitability and vestibular stimulation .

相似化合物的比较

Similar Compounds

Cyclizine: Another piperazine-derivative antihistamine used for motion sickness and vertigo.

Meclizine: Similar to cyclizine, used for motion sickness and vertigo.

Homochlorcyclizine: A derivative with similar antihistamine properties.

Uniqueness

Chlorcyclizine dihydrochloride is unique due to its combination of antihistamine, anticholinergic, and antiserotonergic properties. This makes it effective not only for treating allergy symptoms but also for providing local anesthetic effects and preventing nausea and vomiting .

生物活性

Chlorcyclizine dihydrochloride, a first-generation antihistamine belonging to the phenylpiperazine class, has garnered attention for its diverse biological activities beyond its primary use as an anti-allergy agent. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of hepatitis C virus (HCV) treatment.

This compound is characterized by the following chemical properties:

- Chemical Formula : C₁₈H₂₂Cl₂N₂

- Molecular Weight : 337.29 g/mol

- CAS Number : 14362-31-3

- Water Solubility : 0.0424 mg/mL

- Half-life : Approximately 12 hours

- Protein Binding : 85-90%

The compound is rapidly absorbed after oral administration and is widely distributed throughout the body. Its metabolism occurs primarily via N-demethylation to form norchlorcyclizine, with significant concentrations found in the liver, lungs, kidneys, and spleen. Chlorcyclizine is slowly excreted in urine, with measurable amounts detectable for weeks after cessation of treatment .

Chlorcyclizine acts predominantly as an antagonist at the histamine H1 receptor, inhibiting the physiological effects of histamine that contribute to allergic reactions. Additionally, it exhibits anticholinergic and antiserotonergic properties, which may account for its local anesthetic effects and utility as an antiemetic .

Target Receptor

- Histamine H1 Receptor :

- Type : G-protein-coupled receptor

- Function : Mediates smooth muscle contraction and increases capillary permeability.

Antiviral Properties

Recent studies have highlighted chlorcyclizine's potential as an antiviral agent against HCV. Research published in Science Translational Medicine demonstrated that chlorcyclizine effectively inhibits HCV infection in human hepatoma cells by preventing viral entry into host cells. The compound showed significant antiviral activity against HCV genotypes 1b and 2a without substantial cytotoxicity or drug resistance during prolonged treatment periods .

Key Findings:

- Efficacy : Chlorcyclizine exhibited strong inhibition of HCV with EC50 values below 10 nM.

- Combination Therapy : It displayed synergistic effects when used alongside established anti-HCV drugs such as ribavirin and sofosbuvir.

- Clinical Implications : The drug's affordability (approximately $0.55 per tablet) makes it a promising candidate for repurposing in low-resource settings where chronic HCV infection is prevalent .

Other Pharmacological Effects

Chlorcyclizine has been investigated for its effects on vestibular function and motion sickness. Studies indicate that it provides significant protection against motion sickness, likely due to its anticholinergic properties . Additionally, it has been noted for its antipruritic effects in clinical settings .

Case Studies and Research Findings

-

HCV Treatment Study :

- A study involving cell-based high-throughput screening identified chlorcyclizine as a potent inhibitor of HCV entry. The research team emphasized its potential role in combination therapies to enhance treatment efficacy while reducing the risk of viral resistance.

- Motion Sickness Prophylaxis :

Summary Table of Biological Activities

属性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEBQACKYGHXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926270 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-71-5 | |

| Record name | Chlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Y56T95YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。